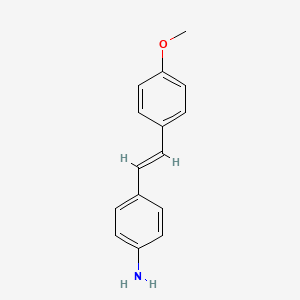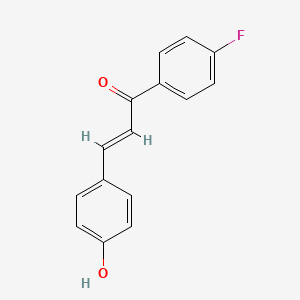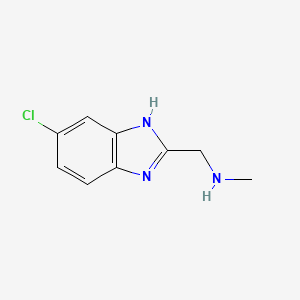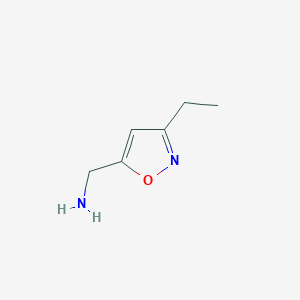
Ácido Boc-(S)-3-Amino-(6-fenil)-5-hexenoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phenyl-substituted hexenoic acid chain. This compound is often used in peptide synthesis and other organic reactions due to its unique structural features.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
El grupo Boc es un grupo protector común que se utiliza en la síntesis de péptidos. Protege el grupo amino de reacciones no deseadas durante el proceso de síntesis. El compuesto en cuestión puede utilizarse en la síntesis de péptidos, particularmente cuando se requiere una estereoquímica específica. El grupo Boc se puede eliminar en condiciones ácidas sin afectar al resto de la molécula, lo que lo convierte en una herramienta versátil en la química de péptidos .
Química Medicinal
En química medicinal, la estructura del compuesto se puede incorporar a moléculas más grandes para mejorar sus propiedades farmacocinéticas. Su grupo fenilo puede mejorar las interacciones con los objetivos biológicos, mientras que el grupo Boc asegura la estabilidad durante la síntesis hasta el paso final de desprotección .
Ciencia de Materiales
El derivado de aminoácido se puede utilizar en la ciencia de materiales para modificar las propiedades superficiales de los materiales. Por ejemplo, se puede injertar en polímeros para introducir funcionalidades específicas o para alterar la interacción del material con su entorno .
Síntesis Orgánica
Este compuesto puede servir como bloque de construcción en la síntesis orgánica. Su grupo amino protegido y la presencia de un doble enlace brindan oportunidades para modificaciones químicas adicionales, como la introducción de otros grupos funcionales o la extensión de la cadena de carbono .
Bioconjugación
Las técnicas de bioconjugación a menudo requieren el uso de aminoácidos protegidos. El grupo Boc en este compuesto permite que se produzcan reacciones selectivas en otras partes de la molécula, lo cual es crucial cuando se unen biomoléculas a superficies u otras moléculas grandes .
Catálisis
El grupo fenilo en el compuesto puede actuar como ligando en sistemas catalíticos. Puede estabilizar catalizadores metálicos o participar en la formación de estructuras supramoleculares que son importantes en la catálisis .
Administración de Fármacos
Debido a sus características estructurales, este compuesto se puede utilizar en sistemas de administración de fármacos. El grupo Boc se puede utilizar para modificar temporalmente las moléculas de fármacos, haciéndolas más hidrófobas o alterando su carga para mejorar la permeabilidad de la membrana celular .
Materiales Termoeléctricos
El grupo fenilo del compuesto puede contribuir a las propiedades termoeléctricas de los materiales. Cuando se incorpora a polímeros u otros materiales, puede influir en la conductividad eléctrica y el coeficiente de Seebeck, que son parámetros importantes en los dispositivos termoeléctricos .
Mecanismo De Acción
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .
Biochemical Pathways
It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .
Result of Action
The primary result of the action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .
Action Environment
The action of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino group is protected with a Boc group to prevent unwanted side reactions . The phenyl and hexenoic acid groups are then introduced through a series of coupling reactions, often using reagents such as carbodiimides and bases like piperidine .
Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid may involve large-scale SPPS or solution-phase synthesis. The process typically includes the protection of the amino group, followed by the sequential addition of the phenyl and hexenoic acid groups under controlled conditions
Propiedades
IUPAC Name |
(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIROKVMYFFJKQ-RNVIBTMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)



